Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

Elacestrant and CYP3A4-Mediated Drug-Drug Interactions: Application Notes & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Elacestrant

CAS No.: 722533-56-4

Cat. No.: S007327

Introduction and Clinical Significance

Elacestrant (ORSERDU) is the first oral selective estrogen receptor degrader (SERD) approved for ER-
positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer following disease progression
on at least one line of endocrine therapy [1] [2]. As a substance primarily metabolized by the cytochrome
P450 3A4 (CYP3A4) enzyme system, elacestrant is subject to clinically significant pharmacokinetic
interactions with concomitant medications that inhibit or induce this pathway [1] [3] [4]. Understanding and
characterizing these interactions is crucial for both clinical management and drug development, as

inappropriate concomitant use can lead to either subtherapeutic drug exposure or increased toxicity risks.

Pharmacokinetic Profile and Metabolic Pathways

Elacestrant displays complex pharmacokinetics characterized by low oral bioavailability (approximately
10%-11%) and more than dose-proportional increases in exposure across the therapeutic range [1] [3] [2].
The metabolic fate of elacestrant is primarily mediated by hepatic CYP450 enzymes, with additional

contributions to its elimination profile.

Table 1: Key Pharmacokinetic Parameters of Elacestrant

Parameter Value Notes Reference

Bioavailability 10%-11% Improved with food [1] [3]
administration
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Parameter Value Notes Reference
Primary Metabolizing CYP3A4 Major pathway [1] [3] [4]
Enzymes
Secondary Metabolizing CYP2A6, CYP2C9 Minor pathways [3] [4]
Enzymes
Protein Binding >99% Concentration-independent [3]
Elimination Half-Life 30-50 hours [3]112]
Route of Elimination Feces (82%), Urine 34% as unchanged drug in [3]

(7.5%) feces

The following diagram illustrates the primary metabolic pathway and potential sites for drug interactions:
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Figure 1: Elacestrant Metabolic Pathway and Interaction Sites. CYP3A4 is the primary enzyme responsible

for elacestrant metabolism. Inhibitors increase elacestrant exposure, while inducers decrease it.

Quantitative Assessment of CYP3A4 Inhibition Effects
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Concomitant administration of elacestrant with CYP3A4 inhibitors significantly increases systemic
exposure, elevating the risk of adverse reactions. The magnitude of this interaction varies based on the

potency of the inhibiting agent.

Table 2: Quantitative Effects of CYP3A4 Inhibitors on Elacestrant Exposure

Inhibitor Example Effect on Clinical

Effect on AUC ) Reference
Potency Agents C~max~ Recommendation
Strong Itraconazole, 5.3-fold Significant Avoid concomitant [1] [4]
Inhibitors clarithromycin increase (with increase use

172 mg dose)

Moderate Fluconazole, 2.3-fold Significant Avoid concomitant [4]
Inhibitors diltiazem increase (with increase use
345 mg dose)

Weak Not specified Not quantified Not Monitor for adverse [5]
Inhibitors guantified reactions

Experimental Protocols for Interaction Studies

4.1. In Vitro CYP450 Inhibition and Metabolism Assays

Objective: To identify the specific CYP450 isoforms involved in elacestrant metabolism and assess

elacestrant's potential to inhibit major CYP450 enzymes.

Materials:

e Human liver microsomes (HLM) or recombinant CYP450 enzymes
¢ NADPH-regenerating system

¢ Elacestrant standard

¢ Selective CYP450 probe substrates:

Phenacetin (CYP1A2)

S-warfarin (CYP2C9)

Omeprazole (CYP2C19)

Dextromethorphan (CYP2D6)

[e]

o

(e]

[¢]
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o Midazolam (CYP3A4)
e LC-MS/MS system for analytical quantification

Methodology:

e Metabolic Stability Assessment:

o Incubate elacestrant (1-10 uM) with HLM (0.5 mg/mL) in potassium phosphate buffer (pH 7.4)
with NADPH-regenerating system

o Terminate reactions at 0, 5, 15, 30, 45, and 60 minutes with ice-cold acetonitrile

o Analyze parent compound disappearance by LC-MS/MS to calculate intrinsic clearance

¢ Reaction Phenotyping:

o Incubate elacestrant with individual recombinant CYP450 isoforms (CYP1A2, 2A6, 2C9, 2C19,
2D6, 3A4)

o Quantify metabolite formation rates to identify primary metabolic pathways

o Use chemical inhibitors (e.g., ketoconazole for CYP3A4) in HLM to confirm pathway
contributions

e Enzyme Inhibition Potential:

o Co-incubate elacestrant (0.1-100 uM) with CYP450 probe substrates at Km concentrations

o Measure IC50 values for each CYP450 enzyme

o Determine mechanism-based inhibition by pre-incubating elacestrant with NADPH before
adding probe substrate

Data Analysis:

e Calculate intrinsic clearance (CL~int~) from half-life of parent depletion
e Determine relative activity factor-corrected contribution of each CYP450 enzyme
¢ Classify inhibition potency based on IC50 values (strong: <1 uM; moderate: 1-10 pM; weak: >10 puM)

4.2. Clinical Drug Interaction Study Design

Objective: To evaluate the effects of strong and moderate CYP3A4 inhibitors on elacestrant

pharmacokinetics in humans.

Study Design: Open-label, fixed-sequence, two-period study in healthy postmenopausal volunteers or

patients with breast cancer.
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Subjects: n=24-36 to provide adequate power for pharmacokinetic comparisons
Dosing Regimen:

e Period 1: Single dose of elacestrant 345 mg (recommended therapeutic dose)

e Washout: =7 days (based on elacestrant half-life of 30-50 hours)

¢ Period 2: Strong CYP3A4 inhibitor (e.g., itraconazole 200 mg daily) or moderate inhibitor (e.qg.,
fluconazole 400 mg daily) for 7 days to achieve steady-state, with single dose of elacestrant 345 mg
co-administered on Day 5

Pharmacokinetic Sampling:

¢ Intensive sampling over 168 hours post-dose: pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72,
96, 120, 144, 168 hours
¢ Analyze plasma concentrations using validated LC-MS/MS method

Safety Monitoring:

e Adverse event assessment throughout study
¢ Clinical laboratory tests (lipids, liver function) at screening and study completion
e ECG monitoring for QTc assessment

Statistical Analysis:

e Calculate C~max~, AUC~0-t~, AUC~0-c0~, T~max~, and t~1/2~ using non-compartmental methods

e Generate geometric mean ratios (GMR) and 90% confidence intervals for elacestrant + inhibitor
versus elacestrant alone

¢ Define clinically significant interaction as GMR >2.0 for AUC

Clinical Management and Risk Mitigation

Based on available data, concomitant use of strong or moderate CYP3A4 inhibitors with elacestrant should
be avoided due to significant increases in drug exposure that may heighten the risk of adverse reactions [1]
[5] [4]. For patients who require short-term therapy with moderate CYP3A4 inhibitors, close monitoring for
elacestrant-related adverse events is recommended, though specific dose-adjustment guidelines have not

been established.

The following workflow outlines the clinical decision pathway for managing these interactions:
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Figure 2: Clinical Management of Elacestrant-CYP3A4 Inhibitor Interactions. This decision pathway guides

healthcare providers in identifying and managing potentially significant drug interactions.

Additional Interaction Considerations

Beyond CYP3A4-mediated metabolism, elacestrant exhibits inhibitory activity against transporter proteins
including P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) [3] [4] [6]. When elacestrant is
co-administered with sensitive substrates of these transporters (e.g., digoxin for P-gp), reduced doses of the
concomitant drugs should be considered per their prescribing information, particularly when minimal

concentration changes may lead to serious adverse reactions [4] [6].
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Conclusion

Elacestrant demonstrates significant pharmacokinetic interactions with CYP3A4 inhibitors that necessitate
careful clinical management. The 5.3-fold increase in exposure with strong inhibitors and 2.3-fold increase
with moderate inhibitors warrant avoidance of these combinations when possible. For drug development
professionals, the experimental protocols outlined provide a framework for comprehensive interaction
assessment. Clinical vigilance and appropriate patient counseling on these interactions are essential for the

safe and effective use of elacestrant in the target population.
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To cite this document: Smolecule. [Elacestrant and CYP3A4-Mediated Drug-Drug Interactions:
Application Notes & Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b007327#elacestrant-drug-drug-interactions-cyp3a4-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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